Rhizonin A

Descripción

isolated from Rhizopus microsporus

Structure

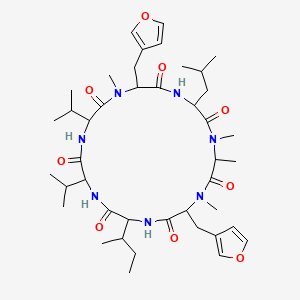

2D Structure

Propiedades

Número CAS |

85803-92-5 |

|---|---|

Fórmula molecular |

C42H65N7O9 |

Peso molecular |

812.0 g/mol |

Nombre IUPAC |

18-butan-2-yl-9,21-bis(furan-3-ylmethyl)-1,3,4,10-tetramethyl-6-(2-methylpropyl)-12,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51) |

Clave InChI |

MHYASXKHPXOUMD-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C |

Apariencia |

Solid powder |

melting_point |

243 °C |

Otros números CAS |

85803-92-5 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rhizonin A; |

Origen del producto |

United States |

Foundational & Exploratory

The Bacterial Origin and Biological Impact of Rhizonin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizonin A, a potent hepatotoxic cyclopeptide, was initially misidentified as a mycotoxin produced by the fungus Rhizopus microsporus. However, subsequent research has unequivocally demonstrated that its true origin lies with a bacterial endosymbiont, Burkholderia endofungorum (also referred to as Mycetohabitans endofungorum), residing within the fungal cytosol. This discovery has significant implications for food safety, as Rhizopus species are utilized in the production of various fermented foods. This technical guide provides an in-depth exploration of the origin, biosynthesis, and biological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes to serve as a comprehensive resource for the scientific community.

The Symbiotic Origin of a Potent Toxin

This compound was first isolated from a strain of Rhizopus microsporus found on moldy groundnuts in Mozambique.[1][2][3] For years, it was classified as the first mycotoxin to be identified from the Zygomycota class of fungi. However, meticulous scientific investigation revealed a fascinating symbiotic relationship. It is now firmly established that this compound is not a fungal metabolite but is, in fact, produced by endosymbiotic bacteria of the genus Burkholderia that live within the fungal hyphae.[1][2]

-

Curing of the Fungal Host: Treatment of the this compound-producing Rhizopus microsporus with antibiotics resulted in a symbiont-free fungal strain that was incapable of producing the toxin.

-

Isolation and Culture of the Endosymbiont: The bacterial endosymbiont, Burkholderia endofungorum, was successfully isolated from the fungus and grown in pure culture.

-

Independent Toxin Production: Fermentation of the isolated Burkholderia endofungorum in pure culture demonstrated the production of this compound, providing definitive proof of its bacterial origin.

This symbiotic relationship, where a fungus harbors bacteria for toxin production, is a remarkable example of co-evolution and has significant ecological and safety implications.

Biosynthesis of this compound

This compound is a cyclic heptapeptide, and its biosynthesis is orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster within the Burkholderia endofungorum genome. A key and unusual component of this compound is the amino acid 3-furylalanine (Fua), which is critical for its toxicity.

Recent studies have elucidated the biosynthetic pathway for Fua, identifying tyrosine and L-DOPA as its precursors. A crucial enzyme in this pathway is the dioxygenase RhzB, which has been shown to be both necessary and sufficient for the formation of Fua.

The biosynthetic process can be visualized as a multi-step enzymatic assembly line.

Quantitative Data

Production Yield

The production of this compound by the bacterial endosymbiont can be achieved in laboratory settings through fermentation. The reported yields vary depending on the strain and culture conditions.

| Producer Strain | Fermentation Volume (L) | Yield of Pure this compound (mg) | Yield (mg/L) | Reference |

| Burkholderia sp. B5 | 20 | 4.9 | 0.245 |

Note: Another study reported a yield of 2.1 g of a crude extract from a 5 L culture of Burkholderia sp. KCTC 11096, from which this compound was subsequently purified; however, the final yield of the pure compound was not specified.

Toxicity Data

This compound is known for its potent hepatotoxicity, causing severe liver damage.

| Test Organism | Route of Administration | Dose | Outcome | Reference |

| Rats | Gavage | 70 mg/kg | Exceeded LD100 |

LD100: Lethal dose for 100% of the test subjects.

Experimental Protocols

Isolation and Culture of Burkholderia endofungorum

-

Aseptically transfer a small mycelial pellet from a liquid culture of Rhizopus microsporus to a microcentrifuge tube containing 0.85% NaCl solution.

-

Mechanically disrupt the mycelium by vigorous pipetting.

-

Centrifuge the suspension to pellet the fungal debris.

-

Plate the supernatant onto a suitable bacterial growth medium (e.g., Tryptic Soy Agar).

-

Incubate at 30°C until bacterial colonies are visible.

-

Isolate and culture single colonies in a liquid medium (e.g., Tryptic Soy Broth).

Fermentation for this compound Production

-

Inoculate a seed culture of Burkholderia endofungorum in a suitable broth medium.

-

Use the seed culture to inoculate a larger production-scale fermenter. A typical production medium consists of:

-

1% Corn Starch

-

0.5% Glycerol

-

1% Gluten Meal

-

1% Dried Yeast

-

1% Corn Steep Liquor

-

1% CaCO₃

-

Adjust pH to 6.5

-

-

Carry out the fermentation at 30°C with aeration and agitation for approximately 36 hours.

Extraction and Purification of this compound

-

Extract the fermentation broth and biomass exhaustively with ethyl acetate.

-

Concentrate the organic extract to obtain a crude residue.

-

Subject the crude extract to open-column chromatography on a reverse-phase stationary phase (e.g., ODS-A) using an aqueous acetonitrile gradient.

-

Further purify the enriched fractions by silica gel column chromatography.

-

Perform final purification by repeated reverse-phase High-Performance Liquid Chromatography (HPLC).

| Parameter | Value |

| Column | Eurospher 100/5-C18 (20 x 250 mm) |

| Mobile Phase | Acetonitrile/Water Gradient (42% to 83% MeCN) |

| Flow Rate | 10 mL/min |

| Detection | UV at 220 nm |

Analytical Characterization

This compound is typically identified and characterized using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

| Parameter | Value |

| Detection Wavelength | 220 nm |

| Mass Spectrometry | Electrospray Ionization (ESI) |

| Observed m/z | 834.4679 [M + Na]⁺ |

Biological Effects and Signaling Pathways

The primary toxic effect of this compound is severe hepatotoxicity. In vivo studies in rats have shown that administration of this compound leads to degeneration and necrosis of hepatocytes, disassociation of liver cell cords, and periportal bile-duct proliferation.

The precise molecular signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated. However, based on the observed pathology, it is likely that the toxin disrupts fundamental cellular processes in hepatocytes, leading to cell death. The observed necrosis suggests a mechanism that involves loss of membrane integrity and release of cellular contents, which can trigger an inflammatory response.

Further research is required to pinpoint the specific molecular targets and signaling cascades affected by this compound. Understanding these pathways is crucial for developing potential therapeutic interventions for this compound-induced liver damage and for fully assessing the risks associated with this potent bacterial toxin.

Conclusion and Future Directions

The discovery of the bacterial origin of this compound has reshaped our understanding of this potent toxin and highlights the intricate nature of microbial symbioses. For researchers, scientists, and drug development professionals, this knowledge underscores the importance of considering the entire microbial community (the holobiont) when investigating natural products. While significant progress has been made in understanding the biosynthesis and isolation of this compound, further research is critically needed to elucidate its precise mechanism of action at the molecular level. Identifying the specific cellular targets and signaling pathways affected by this compound will not only provide a deeper understanding of its toxicity but may also open avenues for the development of novel therapeutics and antidotes. The lack of comprehensive cytotoxicity data (IC50 values) across a range of human cell lines, particularly cancer cells, represents a significant knowledge gap that warrants further investigation.

References

- 1. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Bacterial Origin of a Fungal Toxin: A Technical Guide to the Discovery of Rhizonin A in Rhizopus microsporus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal discovery that the hepatotoxic cyclopeptide, Rhizonin A, previously attributed to the fungus Rhizopus microsporus, is in fact a secondary metabolite produced by an endosymbiotic bacterium, Burkholderia rhizoxinica (now classified under the genus Mycetohabitans). This finding has significant implications for mycotoxin research, food safety, and the discovery of novel bioactive compounds from symbiotic microorganisms.

Executive Summary

This compound, a potent hepatotoxin, was first isolated from cultures of the fungus Rhizopus microsporus, a common mold found on food sources like groundnuts.[1][2][3][4] For years, it was considered a mycotoxin. However, subsequent research unequivocally demonstrated that the true producer of this compound is an intracellular bacterial symbiont belonging to the genus Burkholderia.[1] This was established through a series of elegant experiments that involved curing the fungus of its bacterial partner, which resulted in the cessation of toxin production. The definitive proof came from the successful cultivation of the endosymbiont in pure culture and the subsequent isolation of this compound from its fermentation broth. This discovery has reclassified this compound as a bacterial toxin and has opened new avenues for investigating the roles of endosymbionts in the biology and toxicology of their fungal hosts. The biosynthesis of this compound is mediated by a nonribosomal peptide synthetase (NRPS) gene cluster found within the bacterial genome.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from the foundational research on this compound production.

Table 1: this compound Production from Bacterial Endosymbiont Fermentation

| Parameter | Value | Reference |

| Bacterial Culture Volume | 20 liters | |

| Fermentation Time | 36 hours | |

| Crude Extract Yield | 11.2 g |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery of the bacterial origin of this compound.

Fungal and Bacterial Strains and Cultivation

-

Fungal Strain: Rhizopus microsporus van Tieghem (strain cbs112285), the original isolate from moldy groundnuts in Mozambique, was used.

-

Fungal Cultivation Medium: The production medium for the fungus consisted of 1% corn starch, 0.5% glycerol, 1% gluten meal, 1% dried yeast, 1% corn steep liquor, and 1% CaCO₃, with the pH adjusted to 6.5.

-

Fungal Fermentation Conditions: Liquid cultivation was carried out in 500-ml Erlenmeyer flasks containing 100 ml of the production medium. The flasks were incubated at 30°C with orbital shaking at 80 rpm for durations ranging from 2 to 21 days.

-

Bacterial Endosymbiont: The endosymbiotic bacterium was identified as belonging to the genus Burkholderia, later classified as Burkholderia rhizoxinica and Burkholderia endofungorum.

-

Bacterial Cultivation Medium: Bacterial colonies were cultured in Tryptic Soy Broth (TSB) medium.

Isolation of Bacterial Endosymbionts

-

A small mycelial pellet was aseptically collected from a 2-day-old liquid fungal culture.

-

The mycelium was submerged in 500 µl of 0.85% NaCl.

-

The mycelia were mechanically disrupted by pipetting.

-

The suspension was centrifuged for 30 minutes at 13,200 rpm.

-

A loop of the supernatant was plated onto nutrient agar plates.

-

The plates were incubated at 30°C until bacterial colonies were observed.

Generation of a Symbiont-Free Fungal Strain (Curing)

To correlate the presence of the endosymbiont with toxin production, the fungus was "cured" of its bacterial partner using antibiotics. This process involved the alternate cultivation of the fungus in liquid and solid MYA medium containing ciprofloxacin (20 µg/ml) and tetracycline (15 µg/ml). This procedure was repeated multiple times to obtain an aposymbiotic fungal strain.

This compound Isolation and Characterization

-

The broth and biomass from a 36-hour, 20-liter fermentation of the cultured endosymbiont (strain B5) were exhaustively extracted with ethyl acetate.

-

The resulting crude extract (11.2 g) was subjected to open-column chromatography on ODS-A 60-S50 material using an aqueous acetonitrile gradient.

-

The enriched fractions were further purified by chromatography on a silica gel column (Kieselgel 60, 0.040 to 0.063 mm) with a dichloromethane-methanol solvent system.

-

The presence and structure of this compound were confirmed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and comparison with an authentic sample.

Molecular Biology Techniques

-

DNA Isolation: Metagenomic DNA from R. microsporus was isolated using a previously reported method. Plasmid DNA from the bacterial endosymbiont was isolated using an alkaline lysis miniprep procedure.

-

PCR Amplification:

-

The 16S rRNA gene was amplified using universal primers to identify the bacterial endosymbiont.

-

Degenerate primers (5F: ATCGAGCTSGGSGAGATCGAG and 6R: SGAGTGSCCSCCSAGCTCGAA) were used to amplify nonribosomal peptide synthetase (NRPS) gene fragments from both fungal and bacterial DNA.

-

Visualizations

The following diagrams illustrate the key experimental workflow that led to the discovery and the proposed biosynthetic pathway of this compound.

Caption: Experimental workflow demonstrating the bacterial origin of this compound.

Caption: Simplified model of the Nonribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis. This process is carried out by a large, multi-modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). The genes encoding this enzymatic machinery are located in a biosynthetic gene cluster within the genome of the bacterial endosymbiont, Burkholderia rhizoxinica.

The key steps in the NRPS-mediated synthesis of this compound are:

-

Adenylation (A) Domain: This domain selects a specific amino acid precursor and activates it by converting it to an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the T domain, tethering it to the enzyme complex.

-

Condensation (C) Domain: The C domain catalyzes the formation of a peptide bond between the amino acid on the preceding module and the amino acid on the current module, elongating the peptide chain.

-

Modification Domains: Additional domains can modify the growing peptide chain, such as N-methylation, which is observed in this compound.

-

Thioesterase (TE) Domain: Once the full-length linear peptide has been assembled, the TE domain cleaves the peptide from the NRPS complex and often catalyzes its cyclization to form the final cyclic peptide structure of this compound.

The discovery of the rhizonin biosynthesis gene cluster and the elucidation of its pathway provide a genetic basis for monitoring the presence of toxigenic Burkholderia strains in various environments, including food products.

Conclusion

The discovery that this compound is produced by a bacterial endosymbiont within Rhizopus microsporus represents a paradigm shift in our understanding of mycotoxins and fungal-bacterial interactions. This technical guide has provided a comprehensive overview of the key findings, experimental methodologies, and biosynthetic pathways associated with this important discovery. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product discovery, toxicology, and microbial symbiosis, paving the way for further exploration of the chemical diversity and biological roles of endosymbionts.

References

- 1. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 3-Furylalanine in the Structure and Potent Hepatotoxicity of Rhizonin A

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A, a cyclic heptapeptide of bacterial origin, is a potent hepatotoxin whose biological activity is intrinsically linked to the presence of the non-proteinogenic amino acid, 3-furylalanine (Fua). This technical guide provides an in-depth analysis of the structural significance of 3-furylalanine in this compound, detailing its biosynthesis, contribution to cytotoxicity, and the synthetic strategies for its incorporation. The guide consolidates quantitative data on the biological activity of this compound and its analogues, presents detailed experimental protocols for key methodologies, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in natural product synthesis, toxicology, and the development of novel therapeutics.

Introduction

This compound is a mycotoxin originally isolated from the fungus Rhizopus microsporus, which is commonly found on moldy groundnuts. Subsequent research has revealed that this compound is, in fact, produced by endosymbiotic bacteria, Mycetohabitans endofungorum (formerly Burkholderia rhizoxinica), residing within the fungus.[1] The molecule is a cyclic heptapeptide with the structure cyclo-(N-methyl-L-3-furylalanine-L-valine-L-isoleucine-L-leucine-N-methyl-L-alanine-D-3-furylalanine-L-valine).[2]

The toxicity of this compound is critically dependent on the two N-methyl-3-(3-furyl)alanine residues within its macrocyclic structure.[3][4] These unusual amino acids are considered pharmacophores, and their replacement with other residues, such as phenylalanine, leads to a dramatic reduction in cytotoxicity. This guide explores the multifaceted role of 3-furylalanine in the context of this compound's structure and function.

Data Presentation

The quantitative data available for this compound and its analogues are summarized below. A direct comparison of IC50 values for this compound analogues with modified 3-furylalanine residues is not extensively available in the public domain. However, the data clearly indicates the potent cytotoxicity of the natural product.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | Rat Primary Hepatocytes | Not Specified | LD100 at 70 mg/kg (in vivo) | |

| This compound | HCT116 | Cell Viability Assay | Weakly active |

Note: The available literature emphasizes the hepatotoxicity of this compound in vivo, with limited specific IC50 data in cultured liver cell lines. The weak activity in HCT116 cells suggests a degree of cell-type specificity for its cytotoxic effects.

Experimental Protocols

Cytotoxicity Assay of this compound on Hepatoma (HepG2) Cells (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxicity of compounds on adherent cell lines.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Heterologous Expression and Purification of Dioxygenase RhzB for 3-Furylalanine Synthesis

This protocol outlines the general steps for producing the key enzyme responsible for 3-furylalanine biosynthesis.

Materials:

-

E. coli BL21(DE3) cells

-

pET vector containing the rhzB gene with a His-tag

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Transformation: Transform the pET-rhzB plasmid into competent E. coli BL21(DE3) cells.

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged RhzB protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Total Synthesis of this compound

A concise nine-step total synthesis of this compound has been reported. The key features of this synthesis involve the strategic formation of the constituent peptide fragments and a final macrolactamization step to form the cyclic structure. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy is outlined below.

Key Synthetic Steps:

-

Synthesis of Protected Amino Acids: Preparation of the N-methylated and 3-furylalanine amino acid building blocks with appropriate protecting groups.

-

Peptide Fragment Coupling: Stepwise coupling of the protected amino acids to form linear peptide fragments.

-

Fragment Condensation: Coupling of the linear peptide fragments to assemble the full-length linear precursor of this compound.

-

Deprotection: Selective removal of protecting groups to prepare for cyclization.

-

Macrolactamization: Intramolecular cyclization of the linear peptide to form the 21-membered ring of this compound.

-

Final Deprotection: Removal of any remaining protecting groups to yield the final natural product.

Visualizations

Biosynthesis of 3-Furylalanine

The biosynthesis of 3-furylalanine (Fua) from L-tyrosine is a key step in the production of this compound. This pathway is initiated by the novel heme-dependent dioxygenase, RhzB.

References

- 1. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Rhizonin A: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A is a potent cyclopeptide mycotoxin known for its significant hepatotoxicity. Originally isolated from the fungus Rhizopus microsporus, it is now understood to be produced by its bacterial endosymbiont, Mycetohabitans endofungorum (formerly classified as Burkholderia). This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of toxicity. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a cyclic heptapeptide with a complex structure that contributes to its biological activity. Its chemical identity has been established through various analytical techniques, including mass spectrometry and X-ray crystallography.

Chemical Structure

The chemical structure of this compound is characterized by a seven-amino acid ring. The constituent amino acids are valine, allo-isoleucine, leucine, N-methylalanine, and two units of the unusual amino acid N-methyl-3-(3-furyl)alanine[1]. The presence of the furan-containing amino acid is a notable feature and is believed to be crucial for its toxicity[2].

Molecular Formula: C₄₂H₆₅N₇O₉[3]

Molecular Weight: 811.48 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Melting Point | 243 °C | |

| Solubility | Soluble in dimethylsulfoxide (DMSO) | |

| Further data on solubility in other common solvents like methanol, ethanol, and water is not extensively documented in publicly available literature. | ||

| Spectral Data | ¹H and ¹³C NMR data have been characterized. |

Biological Properties and Toxicity

This compound exhibits potent biological activity, primarily characterized by its severe toxicity to mammals. Its effects on the liver and kidneys are particularly pronounced.

Hepatotoxicity and Nephrotoxicity

In vivo studies in rats have demonstrated that this compound is a potent hepatotoxin and nephrotoxin. Administration of the toxin leads to significant damage to the liver and kidneys. Histopathological examination reveals:

-

Liver: Degeneration and necrosis of hepatocytes, disassociation of liver cell cords, and periportal bile-duct proliferation.

-

Kidneys: Degeneration and necrosis of the renal tubular epithelium.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rats. The lowest dose administered by oral gavage that resulted in 100% mortality (LD₁₀₀) was found to be 70 mg/kg. A precise LD₅₀ value has not been established in the reviewed literature.

| Parameter | Value | Species | Route of Administration | Vehicle | Reference |

| Lowest LD₁₀₀ | 70 mg/kg | Rat | Oral gavage | Dimethylsulfoxide |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying this compound's toxicity is not yet fully elucidated. However, based on its cytotoxic effects, it is hypothesized to induce cell death through apoptosis and the activation of cellular stress pathways.

Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity

Given the observed hepatocyte necrosis, a plausible mechanism involves the induction of overwhelming cellular stress leading to programmed cell death. This could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular responses to stress, and the subsequent initiation of the mitochondrial pathway of apoptosis.

Caption: Hypothetical signaling cascade of this compound-induced hepatotoxicity.

Experimental Protocols

This section outlines the methodologies for key experiments related to the isolation and toxicological evaluation of this compound.

Isolation and Purification of this compound

The production of this compound is carried out by the endosymbiotic bacterium Mycetohabitans endofungorum. The following is a general workflow for its isolation.

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Fermentation: The bacterial symbiont, Mycetohabitans endofungorum, is cultured in a suitable liquid medium to produce this compound.

-

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate to partition the mycotoxin into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography, often using silica gel, to separate the components based on polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing this compound.

-

Purification: Fractions enriched with this compound are further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure and purity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vivo Acute Toxicity Study in Rats

The following protocol is a generalized procedure based on the study that determined the LD₁₀₀ of this compound.

Animals: Young, inbred male rats are used for the study.

Test Substance Preparation: Pure this compound is dissolved in a suitable vehicle, such as dimethylsulfoxide (DMSO), to the desired concentrations.

Administration:

-

Animals are divided into groups, with each group receiving a single dose of this compound at a specific concentration.

-

The test substance is administered via oral gavage.

-

A control group receives the vehicle only.

Observation:

-

Animals are observed for clinical signs of toxicity and mortality for a specified period (e.g., 10 days).

-

Body weight changes are monitored.

-

At the end of the study, surviving animals are euthanized, and a gross necropsy is performed.

-

Organs, particularly the liver and kidneys, are collected for histopathological examination.

Data Analysis: The dose at which 100% mortality is observed is determined as the LD₁₀₀.

Conclusion and Future Directions

This compound is a potent mycotoxin with significant hepatotoxic and nephrotoxic effects. Its complex chemical structure, particularly the presence of N-methyl-3-(3-furyl)alanine, is key to its biological activity. While its toxic effects are well-documented, the precise molecular mechanisms and signaling pathways involved in its cytotoxicity remain an active area of research. Further investigation into these pathways could provide valuable insights into the development of potential therapeutic interventions for mycotoxicoses and may also offer a deeper understanding of toxin-induced cell death mechanisms. The detailed protocols and data presented in this guide serve as a resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Rhizonin Biosynthesis Reveals Origin of Pharmacophoric Furylalanine Moieties in Diverse Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Early Studies on the Toxicity of Rhizonin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizonin A, a cyclic heptapeptide mycotoxin, was first isolated from Rhizopus microsporus.[1][2] Early investigations into its biological activity quickly established its potent toxicity, with a primary impact on the liver and kidneys.[1][3] It is now understood that this compound is not a direct fungal metabolite but is produced by bacterial endosymbionts, specifically Mycetohabitans endofungorum (formerly identified as Burkholderia sp.), residing within the fungus.[4] This whitepaper provides a comprehensive technical overview of the foundational studies that first characterized the toxicological profile of this compound.

Quantitative Toxicological Data

The acute toxicity of this compound was primarily evaluated in rodent models. The following table summarizes the key quantitative findings from these early in vivo studies. It is important to note that a precise LD50 value was not determined in the initial published research; however, a dose that resulted in 100% mortality (LD100) was established.

| Parameter | Value | Species | Route of Administration | Reference |

| Lethal Dose (LD100) | >70 mg/kg | Rat (young male, partially inbred albino) | Gavage |

Experimental Protocols

The foundational in vivo toxicity studies of this compound involved the administration of the purified toxin to laboratory animals and subsequent observation for adverse effects and pathological changes.

Acute Toxicity Study in Rats

Objective: To determine the acute lethal dose and identify the primary target organs of this compound toxicity.

Animal Model:

-

Species: Rat

-

Strain: Partially inbred albino

-

Sex: Male

-

Age: Young

Methodology:

-

Test Substance: Pure this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare the dosing solutions.

-

Administration: A single dose of this compound was administered by gavage.

-

Dose Levels: The study included doses of 70, 96, 131, and 180 mg/kg body weight.

-

Observation: Animals were monitored for clinical signs of toxicity and mortality.

-

Pathology: Following euthanasia or death, a comprehensive necropsy was performed. Key organs, particularly the liver and kidneys, were collected, fixed, and processed for light microscopy to evaluate histopathological changes.

Endpoint Assessment:

-

Mortality rates at each dose level.

-

Gross pathological findings.

-

Histopathological examination of liver and kidney tissues.

Histopathological Findings

The primary target organs of this compound toxicity were identified as the liver and kidneys. Microscopic examination revealed severe and characteristic lesions in these organs.

Liver:

-

Hepatocyte Degeneration and Necrosis: Widespread damage to liver cells was observed.

-

Disassociation of Liver Cell Cords: The normal architecture of the liver tissue was disrupted.

-

Periportal Bile-Duct Proliferation: An increase in the number of bile ducts in the portal areas was noted.

Kidneys:

-

Renal Tubular Epithelium Degeneration and Necrosis: Significant damage to the cells lining the kidney tubules was a prominent feature.

Visualization of Experimental Workflow and Toxicological Effects

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the acute toxicity study and the observed pathological consequences of this compound administration.

References

- 1. Toxicity of this compound, isolated from Rhizopus microsporus, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. db-thueringen.de [db-thueringen.de]

Rhizonin A: A Paradigm Shift in Toxin Classification from Mycotoxin to Bacterial Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizonin A, a potent hepatotoxic cyclopeptide, was initially identified as a mycotoxin produced by the fungus Rhizopus microsporus. This classification was overturned by seminal research demonstrating its true origin as a metabolite of an endosymbiotic bacterium, Mycetohabitans rhizoxinica (formerly known as Burkholderia rhizoxinica). This guide provides a comprehensive technical overview of this compound, detailing its reclassification, the experimental evidence that rewrote its biological identity, its toxicological profile, and the intricate biosynthetic machinery responsible for its production. This document is intended to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development, offering insights into the complex interactions between microbes and the novel bioactive compounds they produce.

Introduction: The Shifting Identity of a Potent Toxin

Initially isolated from Rhizopus microsporus found on moldy groundnuts in Mozambique, this compound was classified as the first mycotoxin from the Zygomycota class of fungi.[1][2] Its severe hepatotoxicity, leading to a range of hepatic lesions and liver failure in animal models, positioned it as a significant concern for food safety, particularly as related Rhizopus species are utilized in food fermentation processes.[2][3] However, subsequent investigations revealed a fascinating case of mistaken identity, with the true producer being a bacterial endosymbiont residing within the fungal cytosol.[1] This discovery not only reclassified this compound as a bacterial toxin but also highlighted the crucial role of endosymbionts in the chemical ecology and toxicology of their fungal hosts.

Chemical Structure

This compound is a cyclic heptapeptide. Its structure, elucidated by mass spectrometry and X-ray crystallography, is characterized by the presence of several non-proteinogenic amino acids.

The Reclassification of this compound: From Fungal to Bacterial Origin

The paradigm shift in understanding the origin of this compound was driven by a series of meticulous experiments that systematically dismantled the initial mycotoxin hypothesis.

Initial Doubts and the Search for a Bacterial Signature

The structure of this compound suggested its biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS), a class of large enzymes common in both fungi and bacteria. However, initial attempts to identify fungal NRPS genes in the rhizonin-producing strain of R. microsporus were unsuccessful, casting the first shadow of doubt on its fungal origin.

Key Experimental Evidence

A multi-pronged approach provided unequivocal evidence for the bacterial biogenesis of this compound:

-

PCR-based Detection of Bacterial Genes: Using universal primers for bacterial 16S rRNA genes, researchers successfully amplified a 1.5-kb fragment from the total DNA of the rhizonin-producing R. microsporus, confirming the presence of a bacterial endosymbiont. Further sequencing and phylogenetic analysis identified the bacterium as belonging to the genus Burkholderia (now reclassified as Mycetohabitans).

-

Antibiotic Curing of the Fungal Host: Treatment of the rhizonin-producing R. microsporus strain with the antibiotic ciprofloxacin led to the generation of a symbiont-free fungal strain. Subsequent chemical analysis of this "cured" fungus revealed a complete absence of this compound production, establishing a direct correlation between the presence of the endosymbiont and toxin biosynthesis.

-

Isolation and in vitro Culture of the Endosymbiont: The endosymbiotic bacteria were successfully isolated from the fungal host and grown in pure culture.

-

Confirmation of Toxin Production by the Isolated Bacterium: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the culture broth from the isolated Mycetohabitans rhizoxinica confirmed the presence of this compound, providing the definitive proof of its bacterial origin.

Quantitative Toxicological Data

This compound exhibits potent toxicity, primarily targeting the liver and kidneys.

| Parameter | Species | Route of Administration | Value | Observations | Reference(s) |

| Lethal Dose | Rat (partially inbred albino) | Oral gavage | > LD100 at 70 mg/kg | The lowest tested dose of 70 mg/kg resulted in 100% mortality. A precise LD50 value has not been determined but is less than 70 mg/kg. | |

| Hepatotoxicity | Rat | Oral gavage | - | Causes a wide range of hepatic lesions, including hepatocyte degeneration and necrosis, disassociation of liver cell cords, and periportal bile-duct proliferation. | |

| Nephrotoxicity | Rat | Oral gavage | - | Induces degeneration and necrosis of renal tubular epithelium. |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that led to the reclassification of this compound.

Detection of Bacterial Endosymbionts via PCR

-

Objective: To amplify bacterial 16S rRNA genes from the total genomic DNA of Rhizopus microsporus to confirm the presence of an endosymbiont.

-

Methodology:

-

DNA Extraction: Total genomic DNA is extracted from the mycelium of the rhizonin-producing R. microsporus strain.

-

PCR Amplification:

-

Primers: Universal primers targeting conserved regions of the bacterial 16S rRNA gene are used. A commonly used forward primer is 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and a reverse primer is 1492R (5'-TACGGYTACCTTGTTACGACTT-3').

-

PCR Reaction Mix: A standard PCR mix containing the extracted DNA template, primers, dNTPs, Taq polymerase, and PCR buffer is prepared.

-

Thermocycling Conditions: A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Analysis: The PCR products are visualized by agarose gel electrophoresis. The presence of a band of the expected size (approximately 1.5 kb) indicates the presence of bacterial 16S rDNA. The PCR product is then sequenced for phylogenetic identification of the bacterium.

-

Antibiotic Curing of Rhizopus microsporus

-

Objective: To eliminate the bacterial endosymbiont from the fungal host to assess its role in toxin production.

-

Methodology:

-

Cultivation: The rhizonin-producing R. microsporus is cultivated on a suitable agar medium.

-

Antibiotic Treatment: The fungus is subcultured onto fresh media containing the antibiotic ciprofloxacin at a concentration of 0.02 to 0.06 µg/ml.

-

Serial Transfer: The fungus is serially transferred onto fresh antibiotic-containing media for several generations to ensure the complete removal of the endosymbionts.

-

Verification: The absence of the endosymbiont in the cured fungal strain is confirmed by PCR using 16S rRNA primers.

-

Chemical Analysis: The cured fungal strain is then cultivated in a liquid medium, and the culture extract is analyzed by HPLC-MS for the presence of this compound.

-

Isolation and Cultivation of Mycetohabitans rhizoxinica

-

Objective: To isolate the endosymbiotic bacterium from its fungal host and cultivate it in pure culture.

-

Methodology:

-

Fungal Culture: The rhizonin-producing R. microsporus is grown in a liquid medium.

-

Mycelium Homogenization: The fungal mycelium is harvested and gently homogenized to release the intracellular bacteria.

-

Isolation: The homogenate is streaked onto a nutrient-rich bacterial growth medium, such as Tryptic Soy Agar (TSA) or Nutrient Agar.

-

Incubation: The plates are incubated at a temperature suitable for the growth of Burkholderia species (e.g., 30°C).

-

Purification: Individual bacterial colonies are selected and re-streaked to obtain a pure culture.

-

Identification: The identity of the isolated bacterium is confirmed by 16S rRNA gene sequencing.

-

HPLC-MS Analysis of this compound

-

Objective: To detect and quantify this compound in fungal and bacterial culture extracts.

-

Methodology:

-

Sample Preparation: Fungal mycelium or bacterial culture broth is extracted with a suitable organic solvent, such as ethyl acetate. The extract is then dried and redissolved in a solvent compatible with the HPLC mobile phase (e.g., methanol).

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or acetic acid, is employed to separate the components of the extract.

-

Detection: A UV detector set at 220 nm is used to monitor the elution of the compounds.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The mass spectrometer is set to detect the protonated molecule of this compound ([M+H]⁺) and its characteristic fragment ions for confirmation.

-

-

Biosynthesis of this compound

This compound is synthesized by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) encoded by a dedicated gene cluster in Mycetohabitans rhizoxinica.

The Rhizonin Biosynthesis Gene Cluster

The biosynthesis of this compound is governed by a specific gene cluster that includes the core NRPS gene, designated rhzA, and an accessory gene, rhzB, which encodes a dioxygenase.

-

rhzA : This large gene encodes the multi-domain NRPS responsible for the sequential condensation of the constituent amino acids of this compound. The NRPS is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid.

-

rhzB : This gene encodes a dioxygenase that is crucial for the formation of the unusual 3-furylalanine residues, a key component of the this compound structure.

Figure 1. Proposed biosynthetic pathway of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the NRPS enzyme encoded by rhzA. The process begins with the formation of the unusual amino acid 3-furylalanine from tyrosine, a reaction catalyzed by the dioxygenase RhzB. The individual amino acid precursors are then sequentially activated and tethered to the NRPS assembly line. The growing peptide chain is passed from one module to the next, with each module adding its specific amino acid. Finally, the linear heptapeptide is cyclized and released from the enzyme, yielding the mature this compound toxin.

Mechanism of Action and Signaling Pathways

The primary toxic effect of this compound is severe hepatotoxicity. While the precise molecular signaling pathways are not fully elucidated, the observed pathology suggests mechanisms common to other hepatotoxins.

Cellular Effects

-

Hepatocyte Damage: this compound causes direct damage to hepatocytes, leading to cellular degeneration and necrosis. This is histologically observed as a disruption of the normal liver architecture.

-

Oxidative Stress: It is plausible that this compound induces oxidative stress within hepatocytes, leading to the generation of reactive oxygen species (ROS) that damage cellular components, including lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Many hepatotoxins disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering cell death.

Figure 2. Putative signaling pathways in this compound-induced hepatotoxicity.

Logical Workflow for the Reclassification of this compound

The reclassification of this compound followed a logical and systematic experimental workflow.

Figure 3. Logical workflow for the reclassification of this compound.

Conclusion and Future Perspectives

The story of this compound is a compelling example of the dynamic nature of scientific discovery and the intricate relationships that exist in the microbial world. Its reclassification from a mycotoxin to a bacterial toxin has profound implications for our understanding of fungal toxicology, food safety, and the untapped potential of microbial symbionts as sources of novel bioactive compounds. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced hepatotoxicity, which could provide valuable insights into drug-induced liver injury. Furthermore, a deeper exploration of the Rhizopus-Mycetohabitans symbiosis may uncover other novel natural products with potential applications in medicine and biotechnology. The continued investigation of such symbiotic relationships is a promising frontier in the search for new therapeutic agents and a deeper understanding of the chemical language of life.

References

The Ecological Significance of Rhizonin A: A Defensive Alliance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A, a potent hepatotoxic cyclopeptide, is a fascinating example of a natural product originating from a complex symbiotic relationship. Initially misidentified as a mycotoxin from the fungus Rhizopus microsporus, it is, in fact, synthesized by endosymbiotic bacteria of the genus Burkholderia (also referred to as Mycetohabitans) residing within the fungal cytosol.[1][2][3][4] This guide delves into the ecological role of this compound for its producing bacterium and its fungal host, presenting a comprehensive overview of the current understanding, quantitative data on its toxicity, and detailed experimental protocols to facilitate further research. The evidence strongly suggests that this compound serves as a crucial defensive weapon for the fungal-bacterial holobiont against predation, highlighting a sophisticated co-evolutionary strategy for survival.

The Producer: A Symbiotic Holobiont

This compound is not a product of fungal metabolism but is biosynthesized by Gram-negative bacteria belonging to the genus Burkholderia that live as endosymbionts within the cytoplasm of the fungus Rhizopus microsporus.[1] This symbiotic association is a key aspect of the biology of both organisms. The bacteria find a protected environment and a source of nutrients within the fungal hyphae, while the fungus gains a powerful chemical defense mechanism. The production of this compound is directly linked to the presence of these endosymbionts; if the bacteria are eliminated from the fungus, for example, through antibiotic treatment, the production of the toxin ceases.

dot

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhizonin, the First Mycotoxin Isolated from the Zygomycota, Is Not a Fungal Metabolite but Is Produced by Bacterial Endosymbionts - PMC [pmc.ncbi.nlm.nih.gov]

Initial Reports on the Biological Activity of Rhizonin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizonin A is a cyclic polypeptide that has garnered scientific interest due to its potent biological activity. Initially identified as a mycotoxin produced by the fungus Rhizopus microsporus, subsequent research has unequivocally demonstrated that its true origin lies with a bacterial endosymbiont, Burkholderia endofungorum, residing within the fungus.[1] Structurally, this compound is a cyclopeptide whose toxicity is critically dependent on the presence of 3-furylalanine residues.[2] This guide provides a comprehensive overview of the initial findings on the biological activity of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of putative signaling pathways and experimental workflows.

Quantitative Data on Biological Activity

Table 1: In Vivo Toxicity of this compound in Rats

| Animal Model | Administration Route | Doses Administered (mg/kg) | Outcome | Reference |

| Young male partially inbred albino rats | Gavage (single dose) | 70, 96, 131, 180 | The lowest dose exceeded the LD100, causing 100% mortality. Lesions in the liver and kidneys were observed, ranging from degeneration to necrosis. |

Detailed Experimental Protocols

To characterize the biological activity of a compound such as this compound, a series of standard in vitro assays are typically employed. The following sections detail representative protocols for assessing cytotoxicity, apoptosis, and cell cycle effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells on ice for at least 30 minutes or store them at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.

-

PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

-

Incubation: Incubate for 5-10 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Visualizations: Workflows and Putative Signaling Pathways

To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for characterizing the biological activity of this compound.

References

Rhizonin A: A Technical Guide to its Discovery, Biological Activity, and Proposed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizonin A, a cyclic heptapeptide with potent hepatotoxic properties, presents a fascinating case study in the discovery of natural products. Initially misidentified as a mycotoxin produced by the fungus Rhizopus microsporus, subsequent research revealed its true origin to be an endosymbiotic bacterium, Mycetohabitans endofungorum (formerly Burkholderia endofungorum), residing within the fungus. This guide provides a comprehensive overview of the discovery timeline of this compound, its key chemical and biological findings, detailed experimental protocols, and a proposed mechanism for its hepatotoxicity based on established cellular signaling pathways.

Discovery Timeline and Key Findings

The story of this compound's discovery is a compelling example of scientific correction and the intricate relationships within microbial ecosystems.

-

1984: this compound is first isolated from cultures of the fungus Rhizopus microsporus, a common mold found on decaying organic matter. It is classified as a mycotoxin and its potent hepatotoxicity is demonstrated in animal studies.[1]

-

2007: A landmark study overturns the initial understanding of this compound's origin. Researchers demonstrate through a series of experiments, including curing the fungus of its bacterial symbionts and cultivating the bacteria in pure culture, that this compound is, in fact, a product of the endosymbiotic bacterium Burkholderia sp. (now Mycetohabitans endofungorum) living within the fungal hyphae.[2][3][4][5] This finding was significant as it highlighted the potential for endosymbionts to be the true producers of bioactive compounds previously attributed to their host fungi.

-

Post-2007: Subsequent research focuses on the biosynthesis of this compound, particularly the formation of its unusual N-methyl-3-(3-furyl)alanine residues, which are crucial for its toxicity. The biosynthetic gene cluster responsible for this compound production in Mycetohabitans endofungorum has been identified and characterized.

Chemical and Biological Properties

This compound is a cyclic heptapeptide with the following chemical formula: C42H63N7O9. Its structure is characterized by the presence of several non-proteinogenic amino acids, most notably two residues of N-methyl-3-(3-furyl)alanine.

Quantitative Toxicity Data

The primary biological activity of this compound is its potent hepatotoxicity, leading to severe liver damage.

| Parameter | Species | Route of Administration | Value | Reference |

| Lethal Dose (LD100) | Rat | Gavage | >70 mg/kg |

Note: A single dose of 70 mg/kg was found to be 100% lethal in young male partially inbred albino rats.

At present, specific half-maximal inhibitory concentration (IC50) values for this compound against various cell lines are not available in the public domain. Further research is required to quantify its in vitro cytotoxicity.

Experimental Protocols

Cultivation of Mycetohabitans endofungorum

The endosymbiotic bacterium responsible for this compound production can be isolated from its fungal host and cultured independently.

Materials:

-

Rhizopus microsporus culture containing the endosymbiont

-

Sterile saline solution (0.9% NaCl)

-

Tryptic Soy Broth (TSB) medium

-

Tryptic Soy Agar (TSA) plates

-

Centrifuge

-

Incubator

Protocol:

-

Aseptically transfer a small piece of the fungal mycelium to a sterile microcentrifuge tube containing 1 mL of sterile saline solution.

-

Mechanically disrupt the mycelium by vigorous pipetting or vortexing to release the endosymbiotic bacteria.

-

Centrifuge the suspension to pellet the fungal debris.

-

Plate the supernatant onto TSA plates and incubate at 30°C until bacterial colonies appear.

-

Inoculate a single colony into TSB medium and incubate at 30°C with shaking for liquid culture.

Isolation and Purification of this compound

This compound can be isolated from the culture broth of Mycetohabitans endofungorum.

Materials:

-

Large-scale culture of Mycetohabitans endofungorum in production medium (e.g., containing corn starch, glycerol, gluten meal, dried yeast, corn steep liquor, and CaCO3)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Dichloromethane and methanol for chromatography elution

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Acetonitrile and water for HPLC mobile phase

Protocol:

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

Redissolve the crude extract in a minimal amount of dichloromethane and apply it to a silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane to fractionate the extract.

-

Analyze the fractions by thin-layer chromatography or HPLC to identify those containing this compound.

-

Pool the this compound-containing fractions and further purify them by RP-HPLC using a gradient of acetonitrile in water.

-

Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Proposed Mechanism of Hepatotoxicity: A Generalized Pathway

While the specific molecular targets of this compound have not yet been fully elucidated, its observed hepatotoxicity, characterized by hepatocyte degeneration and necrosis, suggests the involvement of common pathways of liver injury. One of the primary mechanisms of toxin-induced liver cell death is through the activation of apoptosis, or programmed cell death. The following section and diagram describe a generalized extrinsic or death receptor-mediated apoptosis pathway, a well-established cascade in liver injury.

Death Receptor-Mediated Apoptosis

This pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas ligand (FasL), to their corresponding death receptors (TNFR1 and Fas) on the surface of hepatocytes. This binding event triggers a cascade of intracellular signaling events that culminate in the activation of executioner caspases, enzymes that dismantle the cell, leading to apoptosis.

Experimental Workflow for Investigating this compound's Mechanism of Action

To elucidate the specific signaling pathway of this compound-induced hepatotoxicity, a series of experiments would be necessary.

Conclusion and Future Directions

The discovery that this compound is a bacterial metabolite has profound implications for the study of natural products and microbial symbiosis. While its hepatotoxic effects are well-documented in vivo, a significant gap remains in our understanding of its in vitro cytotoxicity and the precise molecular mechanisms underlying its toxicity. Future research should focus on determining the IC50 values of this compound in relevant liver cell lines and employing the experimental workflow outlined above to dissect the specific signaling pathways it perturbs. A deeper understanding of its mechanism of action could not only provide valuable insights into toxin-induced liver injury but also potentially inform the development of novel therapeutics, should its cytotoxic properties be harnessed for applications such as anticancer drug development. The unique chemical structure of this compound, particularly the presence of 3-furylalanine, makes it a compelling subject for further investigation.

References

- 1. Apoptosis: a mechanism of acute and chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. sinobiological.com [sinobiological.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Rhizonin, the first mycotoxin isolated from the zygomycota, is not a fungal metabolite but is produced by bacterial endosymbionts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Cyclopeptide Architecture of Rhizonin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A, a potent hepatotoxic cyclopeptide, presents a fascinating case study in natural product chemistry and biosynthesis. Initially isolated from the fungus Rhizopus microsporus, it was later discovered to be the product of a bacterial endosymbiont, Burkholderia endofungorum (reclassified as Mycetohabitans endofungorum). This guide provides an in-depth technical exploration of the structure, biosynthesis, and biological implications of this compound, tailored for professionals in research and drug development. Through a comprehensive review of spectroscopic data, experimental methodologies, and the underlying biosynthetic pathways, we aim to provide a definitive resource on this unique natural product.

The Cyclopeptide Structure of this compound

This compound is a cyclic heptapeptide, meaning it is composed of seven amino acid residues linked in a circular formation. Its structure is notable for the presence of unusual, non-proteinogenic amino acids, which contribute to its biological activity.

Amino Acid Composition

The constituent amino acids of this compound have been determined through extensive spectroscopic analysis. The composition is as follows:

-

Two residues of N-methyl-3-(3-furyl)alanine: This rare, N-methylated amino acid with a furan moiety is a key feature of this compound and is critical for its toxicity.[1]

-

Two residues of Valine

-

One residue of allo-Isoleucine

-

One residue of Leucine

-

One residue of N-methylalanine

The complete structure was elucidated and confirmed through a combination of mass spectrometry and X-ray crystallography.[2]

Spectroscopic and Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined, providing crucial insights into its function. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Amino Acid Residue | Position | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| N-Me-Fur-Ala | 1 (C=O) | - | - | 168.3 (s) |

| 2 (α-CH) | 3.63 | dd, 10.3, 3.9 | 67.4 (d) | |

| 3 (β-CH₂) | 3.13 | m | 28.9 (t) | |

| 4 (Fur-CH) | 7.28 | t, 1.7 | 142.9 (d) | |

| 5 (Fur-CH) | 6.29 | dd, 1.9, 0.8 | 109.9 (d) | |

| 6 (Fur-C) | - | - | 124.9 (s) | |

| 7 (Fur-CH) | 7.35 | t, 1.8 | 140.2 (d) | |

| N-CH₃ | 2.85 | s | 32.1 (q) | |

| Val | 1 (C=O) | - | - | 171.5 (s) |

| 2 (α-CH) | 4.25 | d, 9.5 | 58.7 (d) | |

| 3 (β-CH) | 2.15 | m | 30.5 (d) | |

| 4 (γ-CH₃) | 1.05 | d, 6.8 | 19.8 (q) | |

| 4' (γ'-CH₃) | 0.95 | d, 6.8 | 18.5 (q) | |

| allo-Ile | 1 (C=O) | - | - | 170.9 (s) |

| 2 (α-CH) | 4.35 | d, 9.8 | 57.9 (d) | |

| 3 (β-CH) | 1.85 | m | 36.5 (d) | |

| 4 (γ-CH₂) | 1.55, 1.25 | m | 24.8 (t) | |

| 5 (δ-CH₃) | 0.90 | t, 7.4 | 11.2 (q) | |

| 3' (β'-CH₃) | 0.85 | d, 6.9 | 15.2 (q) | |

| Leu | 1 (C=O) | - | - | 172.1 (s) |

| 2 (α-CH) | 4.45 | t, 8.5 | 52.1 (d) | |

| 3 (β-CH₂) | 1.75, 1.65 | m | 40.8 (t) | |

| 4 (γ-CH) | 1.60 | m | 24.9 (d) | |

| 5 (δ-CH₃) | 0.93 | d, 6.5 | 22.9 (q) | |

| 5' (δ'-CH₃) | 0.88 | d, 6.5 | 21.9 (q) | |

| N-Me-Ala | 1 (C=O) | - | - | 170.2 (s) |

| 2 (α-CH) | 4.95 | q, 7.2 | 50.5 (d) | |

| 3 (β-CH₃) | 1.35 | d, 7.2 | 15.8 (q) | |

| N-CH₃ | 2.95 | s | 31.5 (q) |

Data sourced from Partida-Martinez et al., 2007.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| High-Resolution ESI-MS | m/z [M+Na]⁺ = 834.4679 | Electrospray Ionization |

| Calculated Molecular Formula | C₄₂H₆₅N₇O₉ | - |

| Characteristic Fragment Ions | To be determined from MS/MS spectra | Collision-Induced Dissociation |

Data sourced from Partida-Martinez et al., 2007.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.123(2) Å, b = 15.456(3) Å, c = 28.987(5) Å |

| Volume | 4532.1(1) ų |

| Z | 4 |

| Density (calculated) | 1.221 Mg/m³ |

| Resolution | 0.77 Å |

| Final R-indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.121 |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures. The following sections detail the methodologies employed in key experiments.

Fermentation and Isolation of this compound from Mycetohabitans endofungorum

-

Cultivation of the Endosymbiont: The bacterial endosymbiont, Mycetohabitans endofungorum, is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) under aerobic conditions at 30°C for approximately 36 hours in a fermenter.

-

Extraction: The fermentation broth and bacterial biomass are exhaustively extracted with an organic solvent, typically ethyl acetate.

-

Concentration: The organic extract is filtered, dried (e.g., with anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

-

Initial Purification (Column Chromatography): The crude extract is subjected to open-column chromatography on a reversed-phase stationary phase (e.g., ODS-A) using a water/acetonitrile gradient to separate compounds based on polarity.

-

Further Purification (Silica Gel Chromatography): Fractions enriched with this compound are further purified by chromatography on a silica gel column using a dichloromethane/methanol gradient.

-

Final Purification (Preparative HPLC): The final purification is achieved by repeated cycles of reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient and UV detection at 220 nm.

Structure Elucidation Methodologies

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC, are conducted to determine the connectivity of atoms within the molecule and to assign the specific amino acid residues and their positions in the cyclopeptide ring.

-

X-ray Crystallography: Single crystals of this compound are grown and subjected to X-ray diffraction analysis to determine the precise three-dimensional structure, including the conformation and relative stereochemistry of the molecule.

-

Chiral Analysis of Amino Acids: To determine the absolute configuration (D or L) of the amino acid residues, the purified this compound is hydrolyzed, and the resulting amino acids are derivatized (e.g., with dansyl chloride) and analyzed by chiral HPLC, comparing the retention times to those of authentic standards.

Biosynthesis and Biological Activity

The biosynthesis of this compound is a complex process orchestrated by the bacterial endosymbiont and is central to its biological function.

Biosynthesis by Non-Ribosomal Peptide Synthetase (NRPS)

This compound is synthesized by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3] This mode of synthesis is common for the production of complex peptide natural products in microorganisms. The NRPS machinery assembles the cyclopeptide in a stepwise fashion, activating and incorporating each amino acid residue. The biosynthesis of the unique N-methyl-3-(3-furyl)alanine precursor is a key step in the overall pathway.[1]

Hepatotoxicity and Mechanism of Action